2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide

Pharmaceutical impurity profiling LC-MS characterization Darifenacin degradation products

Generic darifenacin manufacturers require authentic Imp-1 for ICH Q3A/Q3B-compliant ANDA submissions. This certified N-dealkylated impurity standard provides unequivocal identity via diagnostic [M+H]+ at m/z 281.30 and validated RP-HPLC resolution on C8 at pH 7.2. • Definitive LC-MS/MS identification of the primary N-dealkylation metabolic pathway. • Baseline separation from darifenacin and other process impurities (Imp-2, Imp-3). • Pharmacopeial traceability ensures regulatory acceptance for ANDA batch release testing.

Molecular Formula C18H20N2O
Molecular Weight 280.4 g/mol
CAS No. 103887-32-7
Cat. No. B027672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
CAS103887-32-7
Synonyms3-(1-Carbamoyl-1,1-diphenylmethyl)pyrrolidine;  UK 88862
Molecular FormulaC18H20N2O
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESC1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N
InChIInChI=1S/C18H20N2O/c19-17(21)18(16-11-12-20-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H2,19,21)
InChIKeyIVJSBKKYHVODFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide Reference Standard Overview


2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide (CAS 103887-32-7), also designated as alpha,alpha-Diphenyl-3-pyrrolidineacetamide or Darifenacin Amide Impurity, is a synthetic small molecule (C18H20N2O; MW 280.4 g/mol) belonging to the diphenylacetamide class [1]. It is formally recognized as the N-dealkylated degradation product and process-related impurity (Imp-1) of darifenacin hydrobromide, a selective muscarinic M3 receptor antagonist prescribed for overactive bladder [2][3]. The compound is supplied as a racemic mixture and is utilized predominantly as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) release testing during Abbreviated New Drug Application (ANDA) submissions and commercial manufacture of darifenacin [4].

Why Generic Analogs Cannot Substitute 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide


In the context of darifenacin drug substance and drug product testing, 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide cannot be interchanged with other diphenylacetamide derivatives or pyrrolidine-containing compounds because regulatory guidelines (ICH Q3A/Q3B) mandate the identification, control, and quantification of specified impurities at thresholds ≥0.1% [1]. This specific compound is the sole N-dealkylated amine impurity (Imp-1) generated through a primary metabolic and degradative pathway of darifenacin [2]. Its chromatographic behavior is distinct: the (S)-enantiomer tartrate salt exhibits characteristic retention on C8 stationary phases under validated RP-HPLC conditions, with resolution (Rs) from the darifenacin parent peak and other process impurities (Imp-2, Imp-3) critically dependent on mobile phase pH (7.2) and buffer composition [3]. Furthermore, its mass spectrometric signature—a protonated molecular ion [M+H]+ at m/z 281.30—is uniquely diagnostic among darifenacin-related substances (e.g., Imp-4 acid form at m/z 428.20; Imp-6 oxidized form at m/z 425.20) [2]. Use of any non-identical analog would invalidate system suitability criteria, compromise peak identity confirmation, and fail to meet pharmacopeial or ANDA regulatory requirements.

2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide Quantitative Differentiation Evidence


Unique Mass Spectrometric Signature for Impurity Identification

Liquid chromatography-mass spectrometry (LC-MS) analysis of forced degradation samples and process impurities unequivocally distinguishes the N-dealkylated impurity (Imp-1, i.e., 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide) from the acid (Imp-4) and oxidized (Imp-6) forms of darifenacin based on distinct protonated molecular ion peaks. The target compound yields [M+H]+ at m/z 281.30, whereas Imp-4 exhibits m/z 428.20 and Imp-6 exhibits m/z 425.20 under identical UPLC-ESI-MS conditions [1][2]. This mass difference of ≥144 Da relative to the nearest impurity provides unambiguous identity confirmation.

Pharmaceutical impurity profiling LC-MS characterization Darifenacin degradation products

Distinct Chromatographic Retention for Impurity Separation

During RP-HPLC method development for darifenacin and its process-related impurities, Imp-1 (2,2-Diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide tartarate) exhibited markedly different chromatographic behavior compared to Imp-2 (5-(2-bromoethyl)-2,3-dihydrobenzofuran) and Imp-3 (dimeric by-product). On conventional C18 stationary phases, Imp-1 and darifenacin showed poor retention and coelution. Replacement with a moderately polar C8 column (Prodigy C8, 250 × 4.6 mm, 5 μm) in combination with 0.05 M ammonium acetate buffer at pH 7.2 and methanol:acetonitrile (64:36) organic modifier at 50:50 (aqueous:organic) achieved baseline resolution (Rs > 2.0) of all three impurities from darifenacin [1]. Percentage recoveries for Imp-1 ranged from 95.6% to 100.1% across validation levels, with %RSD for precision at 0.32%–4.82%, confirming method accuracy for this specific analyte [1].

RP-HPLC method validation Process impurity separation Darifenacin quality control

Structural Basis for Impurity Differentiation from Darifenacin

2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide differs from the parent drug darifenacin by the complete absence of the N-[2-(2,3-dihydrobenzofuran-5-yl)ethyl] substituent on the pyrrolidine nitrogen [1][2]. This structural deletion reduces the molecular weight from 426.55 Da (darifenacin free base) to 280.37 Da (impurity), eliminates the dihydrobenzofuran pharmacophoric moiety responsible for M3 receptor binding affinity, and converts the tertiary amine (pKa ≈ 9.2 for darifenacin) to a secondary amine in the pyrrolidine ring [2][3]. Computed physicochemical properties reflect this divergence: the impurity has a lower XLogP3-AA of 2.2 versus an estimated >4 for darifenacin, and a topological polar surface area (TPSA) of 55.1 Ų versus an estimated >60 Ų for darifenacin [4]. These property differences directly impact chromatographic retention, extraction recovery, and ionization efficiency in LC-MS analyses.

Structure-activity relationship N-dealkylation product Darifenacin pharmacophore

Regulatory Utility as Validated Reference Standard for ANDA

Commercial suppliers of 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide racemate (CAS 103887-32-7) provide the compound with full characterization data compliant with regulatory guidelines, explicitly supporting analytical method development, method validation (AMV), and QC applications for ANDA submissions [1]. The product is offered with traceability against USP or EP pharmacopeial standards where feasible [1]. In contrast, generic pyrrolidine or diphenylacetamide compounds available from chemical catalogs lack this certified impurity designation, validated certificate of analysis (CoA) with chromatographic purity (typically ≥95% by HPLC), and the specific regulatory documentation (e.g., MSDS, structure elucidation data, residual solvent analysis) required for GMP-compliant QC release testing of darifenacin drug substance and drug product [1][2].

Reference standard qualification ANDA regulatory submission Pharmacopeial traceability

Cholinesterase Inhibition and Sigma-1 Agonism: (S)-Enantiomer Specificity

The (S)-enantiomer of 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide (CAS 134002-25-8), formulated as the (2R,3R)-2,3-dihydroxysuccinate salt (also known as (S)-DPyAA), has been reported to act as a cholinesterase inhibitor and sigma-1 receptor agonist, demonstrating cognitive improvement in mouse models of Alzheimer's disease following 28-day oral administration as assessed by Morris water maze performance [1]. Additionally, neuroprotective effects including improved motor function and protection against dopaminergic neuron loss were observed in a rat model of Parkinson's disease after 14-day treatment [1]. In contrast, no equivalent pharmacological activity has been reported in peer-reviewed literature for the racemic mixture (CAS 103887-32-7) or the (R)-enantiomer [2]. This enantioselective pharmacology is consistent with the known stereochemical dependence of pyrrolidine-containing muscarinic ligands, where the (S)-configuration at the pyrrolidine 3-position is critical for target engagement [3].

Chiral pharmacology Cholinesterase inhibition Neurodegenerative disease models

N-Dealkylation as Primary Degradation Pathway and Stability Marker

Forced degradation studies conducted per ICH Q1A(R2) guidelines demonstrate that darifenacin hydrobromide undergoes significant degradation under acidic hydrolysis and oxidative stress conditions, with N-dealkylation being one of three primary degradation routes alongside monohydroxylation and oxidative dihydrobenzofuran ring opening [1][2]. The N-dealkylated product—2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide—is thus not merely a process impurity but also a potential degradation product requiring monitoring in stability studies. In the validated RP-HPLC method, this impurity was resolved from acid degradation products (A1, A2) and oxidative degradation products (O1, O2) under the same chromatographic conditions [2]. The stability-indicating capability was verified by mass balance studies, and the impurity was quantified at levels ranging from 0.06% to 0.20% by HPLC area percentage in laboratory-scale batches [3], necessitating identification and control above the ICH Q3A identification threshold of 0.1%.

Forced degradation studies Stability-indicating methods Darifenacin degradation pathways

Procurement & Application Scenarios for 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide


Impurity Reference Standard for ANDA Method Validation and QC

Generic pharmaceutical manufacturers pursuing ANDA approval for darifenacin hydrobromide tablets (Enablex® generic) require this compound as a certified impurity reference standard (Imp-1) for HPLC/UPLC method development, system suitability testing, and batch release QC per ICH Q3A/Q3B. The validated RP-UPLC method achieves elution of darifenacin and thirteen impurities within 13 minutes, with the target compound specifically identified by its [M+H]+ at m/z 281.30 [1]. The RP-HPLC method using a C8 column at pH 7.2 achieves baseline resolution of Imp-1, Imp-2, and Imp-3 from darifenacin with recoveries of 95.6%–100.1% [2]. Regulatory-compliant reference standards with pharmacopeial traceability (USP/EP) are essential for this application [3].

Forced Degradation Marker for Stability-Indicating Methods

Analytical development laboratories conducting forced degradation studies (acidic, basic, oxidative, thermal, photolytic) on darifenacin need this compound as the authentic N-dealkylated degradation product standard for peak identification and relative response factor (RRF) determination. The compound is formed via one of three primary degradation routes and has been confirmed in mass balance studies [1][2]. Its presence at 0.06%–0.20% area in process batches places it near or above the ICH Q3A identification threshold of 0.1%, making its procurement necessary for comprehensive stability study protocols [4].

(S)-Enantiomer as Cholinesterase Inhibitor and Sigma-1 Agonist Tool

Neuroscience research groups investigating non-muscarinic mechanisms for neurodegenerative disease should procure the (S)-enantiomer (CAS 134002-25-8, free base; or CAS 134002-26-9, L-tartrate salt) rather than the racemate. The (S)-enantiomer ((S)-DPyAA) has demonstrated cognitive improvement in mouse Alzheimer's models after 28-day oral dosing and motor function preservation in rat Parkinson's models after 14-day treatment [1]. This stereospecific pharmacological profile—cholinesterase inhibition combined with sigma-1 receptor agonism—is not reported for the racemic mixture (CAS 103887-32-7) [5], making enantiopure procurement critical for target engagement studies.

Authentic Standard for N-Dealkylation Metabolite Quantification

Preclinical and clinical pharmacokinetic laboratories quantifying darifenacin metabolites in plasma, urine, or hepatocyte incubations require this compound as the authentic N-dealkylated metabolite standard for LC-MS/MS method development. Darifenacin undergoes extensive N-dealkylation across all species tested (mouse, rat, dog, human) [1], and this compound—with its diagnostic [M+H]+ at m/z 281.30—serves as the definitive analytical standard for quantifying this metabolic pathway. Its distinct mass (Δ146 Da from parent darifenacin) enables specific multiple reaction monitoring (MRM) transitions without interference from hydroxylated or ring-opened metabolites [2].

Quote Request

Request a Quote for 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.